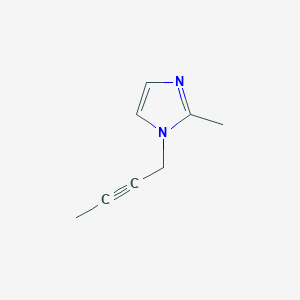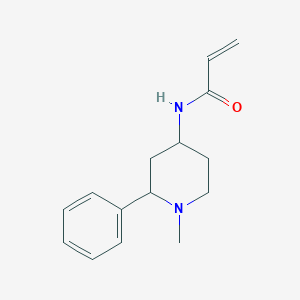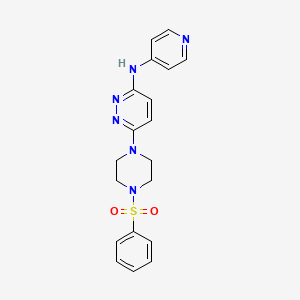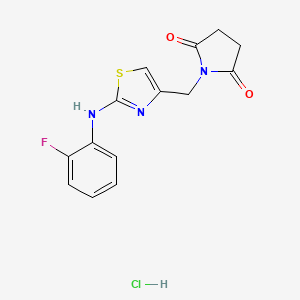![molecular formula C21H24N2O4 B2832714 N-(3-(2-phenylmorpholino)propyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 953970-81-5](/img/structure/B2832714.png)
N-(3-(2-phenylmorpholino)propyl)benzo[d][1,3]dioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-(2-phenylmorpholino)propyl)benzo[d][1,3]dioxole-5-carboxamide” is a derivative of benzodioxole . Benzodioxole compounds are known to possess a broad spectrum of activities, including potential anticancer and antioxidant properties . Specifically, carboxamide containing compounds like the one you mentioned have shown anticancer activity .
Synthesis Analysis
The synthesis of benzodioxole derivatives involves a series of reactions . For instance, 3,4-(Methylenedioxy)benzoic acid can be dissolved in dichloromethane, and with the addition of DMAP and EDC, the mixture can be stirred under nitrogen gas at room temperature for 1 hour .Molecular Structure Analysis
The molecular structure of benzodioxole derivatives is characterized by the presence of a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . This structure contributes to the bioactivity of these compounds .Chemical Reactions Analysis
Benzodioxole compounds can undergo various chemical reactions. For example, diselenide synthesized can be transformed into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by the addition of suitable electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of benzodioxole derivatives can vary. For instance, 1,3-Benzodioxole is a colorless liquid with a molecular formula of C6H4O2CH2 . The molecular weight of “this compound” is 249.31 .科学的研究の応用
Metabolism and Pharmacokinetics
One study focused on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, which shares a complex chemical structure with the compound . The study found that after oral administration, the compound was primarily eliminated through feces, with significant metabolism leading to various metabolites. This research offers insights into how similar compounds could be metabolized and their potential pathways in the body (Renzulli et al., 2011).
Neuropharmacological Effects
Another study evaluated pramipexole, a dopamine D3 receptor-preferring agonist, highlighting the importance of dopamine receptor targeting in the treatment of neurological disorders. The research demonstrated the drug's efficacy in modulating dopamine neuron firing, suggesting potential applications for compounds that act on similar pathways in treating conditions like Parkinson's disease and schizophrenia (Piercey et al., 1996).
Toxicological Studies
A study on the metabolites of benzene and acrylamide in children and adolescents in Germany provides an example of toxicological research relevant to understanding the impact of chemical exposure on human health. This research underscores the significance of monitoring and evaluating the effects of chemical substances, potentially including compounds with structural similarities to N-(3-(2-phenylmorpholino)propyl)benzo[d][1,3]dioxole-5-carboxamide, on vulnerable populations (Schwedler et al., 2020).
作用機序
The mechanism of action of benzodioxole derivatives in anticancer activity involves their cytotoxic activity against various cancer cell lines . For example, they have been found to reduce the secretions of α-fetoprotein in Hep3B cancer cells . Furthermore, these compounds can induce arrest in the G2-M phase of the cell cycle .
特性
IUPAC Name |
N-[3-(2-phenylmorpholin-4-yl)propyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c24-21(17-7-8-18-19(13-17)27-15-26-18)22-9-4-10-23-11-12-25-20(14-23)16-5-2-1-3-6-16/h1-3,5-8,13,20H,4,9-12,14-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFFAUZEHKUWPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-METHYL-N-[4-(PIPERIDIN-1-YL)PHENYL]BENZAMIDE](/img/structure/B2832631.png)
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2832634.png)
![8-ethoxy-2-oxo-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2H-chromene-3-carboxamide](/img/structure/B2832635.png)
![1-(4-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide](/img/structure/B2832637.png)
![6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2832638.png)
![2-[(2-Thienylmethyl)amino]-1-butanol hydrochloride](/img/structure/B2832640.png)
![1-[(2,5-dimethylphenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2832642.png)
![(1-(4-fluorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2832643.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)butyramide](/img/structure/B2832648.png)




